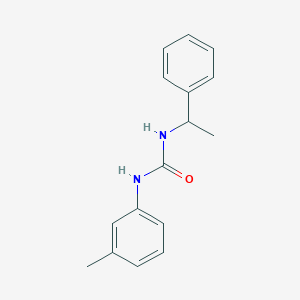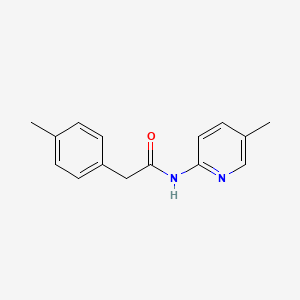![molecular formula C17H19ClN4O3S B5464086 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is commonly referred to as "CMPD101" and has shown promising results in various scientific studies. In
Mécanisme D'action
The mechanism of action for CMPD101 is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes. Specifically, CMPD101 has been shown to inhibit the activity of the enzyme PARP1, which is involved in DNA repair. Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMPD101 has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of PARP1, which can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. Additionally, CMPD101 has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPD101 in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMPD101 has been studied for its potential as an anti-inflammatory agent. One limitation of using CMPD101 in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of this compound.
Orientations Futures
There are several future directions for research on CMPD101. One potential direction is to further investigate the mechanism of action for this compound. Specifically, researchers could explore the role of PARP1 inhibition in inducing apoptosis in cancer cells. Additionally, researchers could investigate the potential of CMPD101 as a therapeutic agent for other diseases, such as inflammatory bowel disease. Finally, researchers could explore the potential of CMPD101 in combination with other therapeutic agents for the treatment of cancer and other diseases.
Conclusion:
In conclusion, CMPD101 is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, including its potential as an anti-cancer and anti-inflammatory agent. The synthesis method for CMPD101 is complex, but its potential as a therapeutic agent makes it a promising target for future research.
Méthodes De Synthèse
CMPD101 is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis method for CMPD101 is complex and involves several chemical reactions. The first step involves the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to produce 3-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with 3-aminopyridine to produce 3-(3-pyridyl)benzamide. The final step involves the reaction of 3-(3-pyridyl)benzamide with 4-methylpiperazine and sulfonyl chloride to produce CMPD101.
Applications De Recherche Scientifique
CMPD101 has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, including its potential as an anti-cancer agent. CMPD101 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CMPD101 has been studied for its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-21-7-9-22(10-8-21)26(24,25)16-11-13(4-5-15(16)18)17(23)20-14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWVTGHPCSLHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5464005.png)
![N,N'-1,2-ethanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B5464013.png)
![7-{[(4-methyl-2-pyrimidinyl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5464027.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5464030.png)


![2-({4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5464054.png)
![7-chloro-4-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]quinoline](/img/structure/B5464058.png)
![2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5464067.png)
![N-[4-({[3-(1H-imidazol-1-yl)propyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5464069.png)
![2-[3-nitro-4-(1-piperidinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5464075.png)

![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5464106.png)